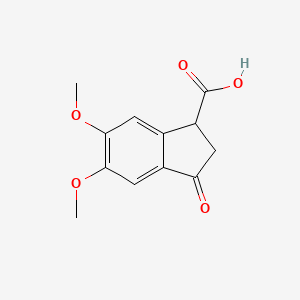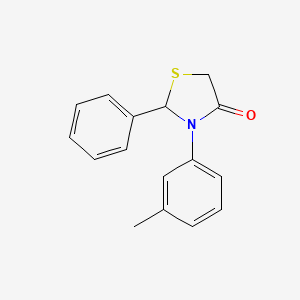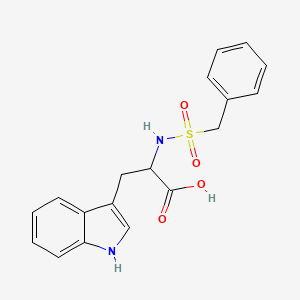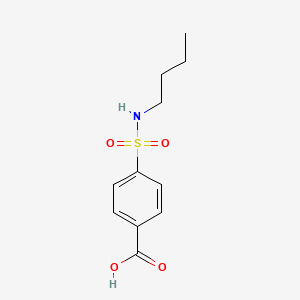![molecular formula C12H15N3O4 B1659102 Butanoic acid, 3-[(4-nitrophenyl)hydrazono]-, ethyl ester CAS No. 63467-28-7](/img/structure/B1659102.png)
Butanoic acid, 3-[(4-nitrophenyl)hydrazono]-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoic acid, 3-[(4-nitrophenyl)hydrazono]-, ethyl ester is a chemical compound with the molecular formula C12H15N3O4 and a molecular weight of 265.26 g/mol It is known for its unique structure, which includes a butanoic acid backbone with a 4-nitrophenyl hydrazono group and an ethyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 3-[(4-nitrophenyl)hydrazono]-, ethyl ester typically involves the reaction of butanoic acid derivatives with 4-nitrophenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the hydrazone linkage. The ethyl ester group is introduced through esterification reactions, often using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
Butanoic acid, 3-[(4-nitrophenyl)hydrazono]-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.
Substitution: The hydrazono group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazones.
Wissenschaftliche Forschungsanwendungen
Butanoic acid, 3-[(4-nitrophenyl)hydrazono]-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Butanoic acid, 3-[(4-nitrophenyl)hydrazono]-, ethyl ester involves its interaction with molecular targets through its functional groups. The nitrophenyl group can participate in electron transfer reactions, while the hydrazono group can form stable complexes with metal ions. These interactions can modulate biological pathways and lead to various effects, such as antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butanoic acid, 3-[(4-aminophenyl)hydrazono]-, ethyl ester: Similar structure but with an amino group instead of a nitro group.
Butanoic acid, 3-[(4-nitrophenyl)hydrazono]-, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
Butanoic acid, 3-[(4-nitrophenyl)hydrazono]-, ethyl ester is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
63467-28-7 |
|---|---|
Molekularformel |
C12H15N3O4 |
Molekulargewicht |
265.26 g/mol |
IUPAC-Name |
ethyl (3E)-3-[(4-nitrophenyl)hydrazinylidene]butanoate |
InChI |
InChI=1S/C12H15N3O4/c1-3-19-12(16)8-9(2)13-14-10-4-6-11(7-5-10)15(17)18/h4-7,14H,3,8H2,1-2H3/b13-9+ |
InChI-Schlüssel |
DNYHQQPGIDWVRQ-UKTHLTGXSA-N |
SMILES |
CCOC(=O)CC(=NNC1=CC=C(C=C1)[N+](=O)[O-])C |
Isomerische SMILES |
CCOC(=O)C/C(=N/NC1=CC=C(C=C1)[N+](=O)[O-])/C |
Kanonische SMILES |
CCOC(=O)CC(=NNC1=CC=C(C=C1)[N+](=O)[O-])C |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-bis[(E)-naphthalen-1-ylmethylideneamino]hexanediamide](/img/structure/B1659019.png)




![8-[(2E)-2-[[4-(Dimethylamino)phenyl]methylidene]hydrazinyl]-1,3,7-trimethylpurine-2,6-dione](/img/structure/B1659025.png)


![Acetamide, N-[3,5-bis(trifluoromethyl)phenyl]-2-cyano-](/img/structure/B1659030.png)





